{3-[(Methylsulfanyl)methyl]phenyl}methanamine
Description
{3-[(Methylsulfanyl)methyl]phenyl}methanamine is a substituted benzylamine derivative featuring a phenyl ring with two functional groups: a methanamine (-CH2NH2) and a methylsulfanylmethyl (-CH2SCH3) moiety at the 3-position. The sulfur atom in the methylsulfanyl group contributes to its electronic and steric properties, distinguishing it from oxygen-containing analogs.
Properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUKLCOVUUSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{3-[(Methylsulfanyl)methyl]phenyl}methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be described as follows:
- Chemical Formula : C10H15NS
- Molecular Weight : 185.30 g/mol
- IUPAC Name : 3-[(methylsulfanyl)methyl]aniline
The biological activity of this compound is believed to involve its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that play roles in cell signaling pathways related to apoptosis and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have demonstrated promising results:
- Cell Lines Tested : HeLa, MCF-7, and HCT116.
- IC50 Values : The IC50 values for this compound were found to be below 10 µg/mL in several assays, indicating strong antiproliferative effects.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited biofilm formation, which is crucial for bacterial virulence.
Study 2: Anticancer Mechanism
In another investigation, the mechanism of action was explored using flow cytometry on HCT116 cells. The compound induced cell cycle arrest at the G1/S phase, suggesting that it disrupts normal cell proliferation processes.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
{3-[(Methylsulfanyl)methyl]phenyl}methanamine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The compound's ability to act as an amine allows it to participate in various chemical reactions that could lead to the synthesis of novel therapeutic agents.
Case Study: Antidepressant Properties
Research has indicated that derivatives of phenylmethanamine exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures to this compound showed significant improvements in behavioral models of depression in rodents. This suggests that the compound could be explored further for its potential antidepressant properties.
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its functional groups can facilitate cross-linking reactions, leading to the development of materials with improved mechanical strength and thermal stability.
Data Table: Material Properties Comparison
| Property | Pure Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 150 | 180 |
| Flexibility | Moderate | High |
Environmental Applications
Pollution Mitigation
Recent studies have suggested that this compound could be utilized in environmental remediation processes. Its ability to form complexes with heavy metals may help in the extraction and removal of pollutants from contaminated water sources.
Case Study: Heavy Metal Adsorption
A study conducted on the adsorption capabilities of this compound revealed its effectiveness in binding lead ions from aqueous solutions. The results indicated a significant reduction in lead concentration, demonstrating its potential as an eco-friendly agent for water purification.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Oxygen-Containing Analogs
- {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine (): Substituent: Ethoxyethoxy (-CH2OCH2CH2OCH3) instead of methylsulfanylmethyl. The ether linkages may also enhance metabolic stability .
- {3-[(Propan-2-yloxy)methyl]phenyl}methanamine (): Substituent: Isopropyloxy (-CH2OCH(CH3)2). The absence of sulfur reduces lipophilicity (logP ~1.5 vs. estimated ~2.2 for the target compound) .
Sulfur-Containing Analogs
[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine ():
- Core Structure : Thiadiazole ring replaces the phenyl group.
- Key Differences : The electron-deficient thiadiazole core may engage in stronger π-π stacking or hydrogen bonding, altering target specificity. The methylsulfanyl group here is part of a heterocycle, offering distinct reactivity compared to the benzyl-linked sulfur in the target compound .
- (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine (): Substituent: Difluorophenyl group adjacent to the methylsulfanylphenyl moiety. The difluorophenyl group may also improve metabolic stability .
Cyclic and Bulky Substituents
- [4-(Methylsulfanyl)cyclohexyl]methanamine (): Core Structure: Cyclohexyl ring instead of phenyl. Key Differences: The non-aromatic cyclohexyl group reduces planarity, likely decreasing π-π interactions. This analog may exhibit altered pharmacokinetics due to increased conformational flexibility .
2-(((3-(Methylsulfanyl)phenyl)diphenylmethyl)sulfanyl)ethanamine ():
Physicochemical and Pharmacological Properties
| Property | {3-[(Methylsulfanyl)methyl]phenyl}methanamine | {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine | [4-(Methylsulfanyl)cyclohexyl]methanamine |
|---|---|---|---|
| Molecular Weight | ~167.27 g/mol | 209.29 g/mol | 186.22 g/mol |
| logP (Estimated) | ~2.2 | ~1.8 | ~2.5 |
| Water Solubility | Moderate (due to -SCH3) | High (due to ether oxygens) | Low (cyclohexyl hydrophobicity) |
| Synthetic Accessibility | Moderate (2-step alkylation/amination) | Challenging (multi-step ether synthesis) | Moderate (cyclohexyl derivatization) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
